3'-Uridylic acid

Catalog No.
S1892438
CAS No.
84-53-7
M.F
C9H13N2O9P
M. Wt
324.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Uridylic acid

CAS Number

84-53-7

Product Name

3'-Uridylic acid

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

Molecular Formula

C9H13N2O9P

Molecular Weight

324.18 g/mol

InChI

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

FOGRQMPFHUHIGU-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O

Synonyms

3'-uridylic acid, uridine 3'-phosphate

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O

Nucleotide Precursor and Metabolic Intermediate

One of the primary applications of 3'-uridylic acid in research is as a precursor molecule for RNA synthesis. UMP serves as a building block for the synthesis of other nucleotides, including uridine diphosphate (UDP) and uridine triphosphate (UTP). These higher-energy nucleotides are essential for RNA polymerization, the process by which RNA molecules are formed .

Furthermore, UMP acts as an intermediate in various metabolic pathways. It participates in the salvage pathway for nucleotide recycling, where degraded nucleotides are converted back into usable forms . Additionally, UMP plays a role in carbohydrate metabolism, contributing to the synthesis of glycogen, a storage form of glucose .

Enzyme Studies and Biochemical Research

3'-Uridylic acid serves as a valuable tool in enzyme studies and biochemical research. It can be used as a substrate for enzymes involved in nucleotide metabolism, allowing researchers to investigate their activity and function. For instance, UMP can be used to study enzymes like uridine kinase, which phosphorylates uridine to form UMP .

Moreover, researchers can utilize radiolabeled UMP to trace metabolic pathways and understand the cellular fate of the molecule. By incorporating radioactive isotopes into the UMP structure, scientists can monitor its movement within cells and identify the pathways it participates in.

RNA Modifications and Functional Studies

Recent research explores the application of 3'-uridylic acid in studying RNA modifications. Uracil bases within RNA molecules can undergo various modifications, such as uridylation, which adds a uridine moiety to the uracil. UMP can be employed to investigate the enzymes responsible for these modifications and their impact on RNA function .

3'-Uridylic acid, also known as uridine 3'-monophosphate or 3'-UMP, is a ribonucleoside monophosphate that plays a crucial role in cellular metabolism. It consists of a phosphate group attached to the C-3 carbon of the ribose sugar, which is linked to the nucleobase uracil. The chemical formula for 3'-Uridylic acid is C9H13N2O9PC_9H_{13}N_2O_9P and it has a molecular weight of approximately 324.18 g/mol. This compound is classified under ribonucleoside 3'-phosphates, which are essential components in the synthesis of RNA and various metabolic processes in living organisms .

, primarily as a substrate in nucleotide metabolism. One significant reaction involves its conversion from orotidine 5'-monophosphate through a decarboxylation process, catalyzed by the enzyme orotidylate decarboxylase. This reaction is critical for the biosynthesis of uridine monophosphate and occurs at an accelerated rate when catalyzed, contrasting with its extremely slow uncatalyzed rate . Additionally, uridine 3'-monophosphate can undergo phosphorylation to form uridine diphosphate and uridine triphosphate, which are vital for energy transfer and signaling within cells .

3'-Uridylic acid exhibits various biological activities. It serves as a precursor for the synthesis of RNA and plays a role in cellular signaling pathways. Studies have indicated that supplementation with uridine monophosphate can enhance cognitive functions, particularly in animal models where it was found to improve performance in maze tests when combined with other nutrients like choline and docosahexaenoic acid . Furthermore, it is involved in the regulation of neurotransmitter systems and may influence neurogenesis and synaptic plasticity.

The synthesis of 3'-Uridylic acid can be achieved through several methods:

  • Enzymatic Synthesis: The most common method involves enzymatic pathways where orotidine 5'-monophosphate is decarboxylated by orotidylate decarboxylase.
  • Chemical Synthesis: Various chemical methods have been developed to synthesize uridine 3'-monophosphate from simpler precursors using phosphoric acid and ribose derivatives.
  • Phosphorylation: Uridine can be phosphorylated at the 3' position using phosphoric anhydride or similar reagents to yield 3'-Uridylic acid .

Interaction studies involving 3'-Uridylic acid have focused on its role in metabolic pathways and its effects on various enzymes. Research indicates that it can interact with proteins involved in nucleotide metabolism, influencing processes such as RNA synthesis and cellular signaling. Additionally, studies have shown that its supplementation can modulate the activity of neurotransmitter receptors, potentially enhancing synaptic function .

Several compounds are structurally similar to 3'-Uridylic acid, each with unique properties:

Compound NameChemical FormulaKey Features
Uridine monophosphateC9H13N2O9PC_9H_{13}N_2O_9PPrecursor for RNA synthesis; involved in metabolism
Cytidine monophosphateC9H13N3O7PC_9H_{13}N_3O_7PContains cytosine; important for RNA synthesis
Adenosine monophosphateC10H12N5O7PC_{10}H_{12}N_5O_7PContains adenine; critical for energy transfer
Guanosine monophosphateC10H12N5O8PC_{10}H_{12}N_5O_8PContains guanine; involved in signaling pathways

Uniqueness of 3'-Uridylic Acid: Unlike other nucleotides, 3'-Uridylic acid specifically features uracil as its nucleobase, which distinguishes it within the pyrimidine family of nucleotides. Its unique role in RNA metabolism and potential cognitive benefits further highlight its significance compared to similar compounds .

XLogP3

-3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

324.03586699 g/mol

Monoisotopic Mass

324.03586699 g/mol

Heavy Atom Count

21

UNII

ZI74VYB8VZ

Sequence

U

Other CAS

84-53-7
35170-03-7

Wikipedia

3'-uridinemonophosphate

Dates

Modify: 2024-04-14

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